

A Technical Guide to the Synthesis of Methyl 2-Hydroxy-2-Methoxyacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

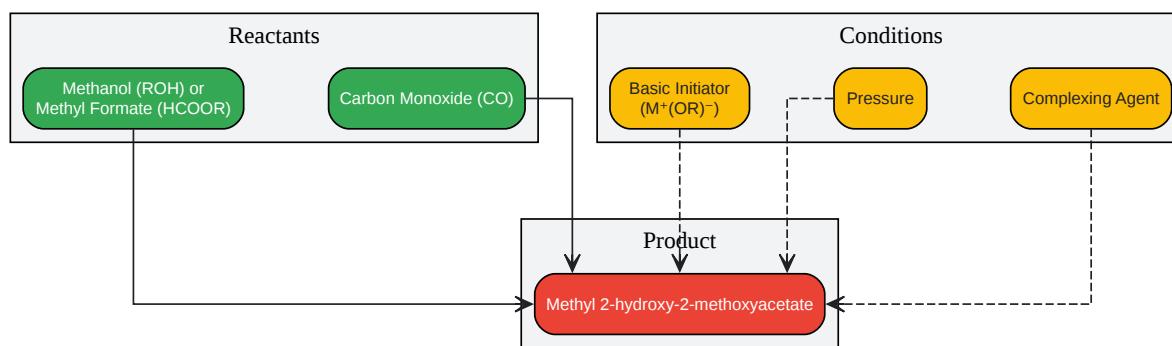
Compound Name:	Methyl 2-Hydroxy-2-methoxyacetate
Cat. No.:	B034612

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-2-methoxyacetate, also known as methyl glyoxylate methyl hemiacetal, is a versatile chemical intermediate with significant applications in pharmaceutical synthesis.^{[1][2]} Its utility is highlighted in the preparation of complex molecules such as Bryostatin 1 derivatives, which are potent protein kinase C (PKC) inhibitors with potential applications in cancer therapy.^{[1][2]} This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, complete with detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

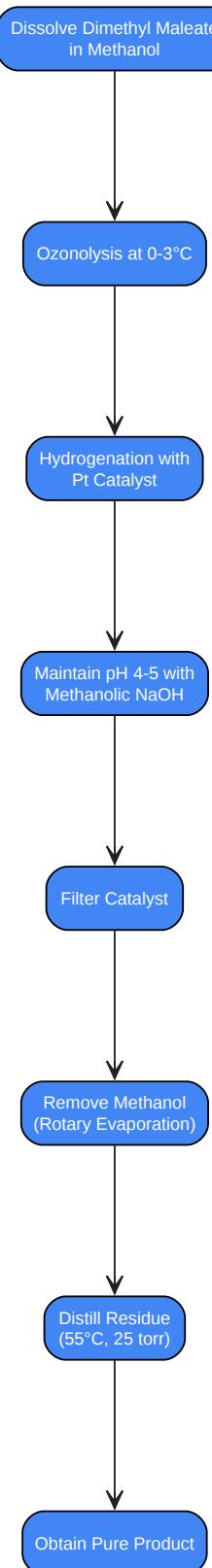

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of **methyl 2-hydroxy-2-methoxyacetate**. The most prominent methods include the carbonylation of methyl formate, the ozonolysis of dimethyl maleate, and the acid-catalyzed reaction of methyl glyoxylate with methanol. Each pathway offers distinct advantages and is suited for different laboratory scales and available starting materials.

Carbonylation of Alcohols or Formate Esters

One industrial approach involves the reaction of an alcohol, such as methanol, or a formate ester like methyl formate, with carbon monoxide under pressure.^[3] This process is conducted in the presence of a basic initiator, such as an alkali metal alkoxide (e.g., sodium methoxide), and a complexing agent for the alkali metal cation.^[3]

Reaction Pathway: Carbonylation


[Click to download full resolution via product page](#)

Caption: Carbonylation of an alcohol or formate ester.

Ozonolysis of Dimethyl Maleate

A high-yield laboratory-scale synthesis involves the ozonolysis of dimethyl maleate followed by reductive workup.^[4] This two-step process first generates an ozonide intermediate, which is then reduced to afford the desired product.

Experimental Workflow: Ozonolysis

[Click to download full resolution via product page](#)

Caption: Ozonolysis of dimethyl maleate workflow.

Experimental Protocols

Synthesis via Ozonolysis of Dimethyl Maleate

This protocol is adapted from a patented procedure and offers high yields.[\[4\]](#)

Materials:

- Dimethyl maleate
- Methanol
- Ozone (O_3)
- Platinum catalyst
- Methanolic Sodium Hydroxide (NaOH)
- Hydrogen (H_2)

Procedure:

- Dissolve 612.5 g (6.25 mol) of maleic anhydride in 4 L of methanol and esterify under acidic catalysis using a strongly acidic ion exchanger to produce dimethyl maleate.
- In a suitable reactor, dissolve 21.6 g (150 mmol) of the prepared dimethyl maleate in 100 ml of methanol.
- Cool the solution to 0-3°C and bubble an O_2/O_3 mixture (60 L O_2 /h, 1.66 g O_3 /h) through it for 4 hours and 20 minutes, ensuring quantitative ozone uptake.
- Transfer the ozonolysis solution to a hydrogenation reactor containing a suspension of 0.1 g of platinum in methanol.
- Introduce hydrogen gas while stirring and maintain the reaction temperature at 20°C with external cooling.
- Maintain the pH of the reaction mixture between 4 and 5 by adding methanolic NaOH.

- After the addition of the ozonolysis solution is complete, continue hydrogenation until the reaction mixture is free of peroxides (approximately 5 minutes).
- Filter the catalyst.
- Remove the methanol from the filtrate using a rotary evaporator.
- Distill the residue at approximately 55°C and 25 torr to yield pure **methyl 2-hydroxy-2-methoxyacetate**.

Quantitative Data:

Parameter	Value	Reference
Yield	94-96%	[4]
Purity	High (determined by oxime titration and polarography)	[4]
Boiling Point	117-120 °C	[2]
Density	1.174 g/cm ³ (Predicted)	[2][5]

Synthesis via Carbonylation of Methyl Formate

This method is suitable for industrial-scale production.[3]

Materials:

- Methyl formate
- Carbon monoxide (CO)
- Sodium metal
- Methanol
- Crown ether (e.g., 18-crown-6)
- Methylene chloride

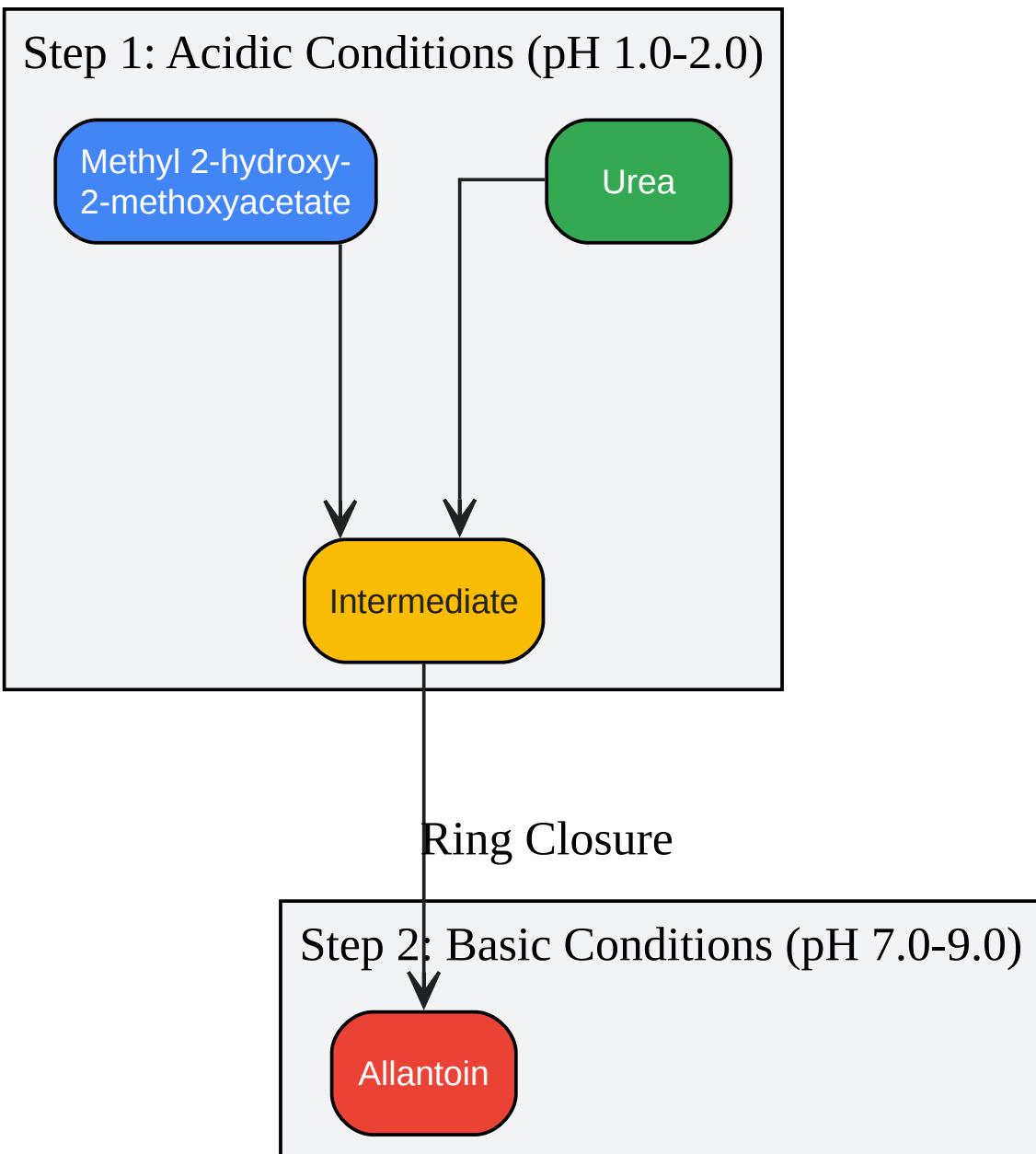
Procedure:

- Dissolve 2.3 g (0.1 mole) of sodium in 80 ml (1.98 mole) of methanol under a nitrogen atmosphere to prepare sodium methoxide.
- In a pressure reactor, combine the sodium methoxide solution with methyl formate and a catalytic amount of crown ether (e.g., 1.5 ml).
- Pressurize the reactor with carbon monoxide.
- Heat the reaction mixture to initiate the carbonylation reaction.
- After the reaction is complete, cool the reactor and carefully vent the excess CO.
- Dilute the reaction mixture with methylene chloride and filter.
- Remove the volatile components from the filtrate under reduced pressure at approximately 35°C to obtain the crude product as a slightly yellow oily liquid.
- Further purification can be achieved by distillation.

Quantitative Data:

Parameter	Value	Reference
Product Confirmation	NMR analysis, formation of known derivatives (2,4-dinitrophenylhydrazone, semicarbazone, phenylhydrazone)	[3]

Physicochemical Properties and Spectroscopic Data


Property	Value
Molecular Formula	C ₄ H ₈ O ₄
Molecular Weight	120.10 g/mol
CAS Number	19757-97-2
Boiling Point	117-120 °C
Density (Predicted)	1.174 g/cm ³
Refractive Index	1.415
Flash Point	67°C
Storage Temperature	2-8°C under inert gas

Data sourced from[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Applications in Synthesis

Methyl 2-hydroxy-2-methoxyacetate serves as a key building block in the synthesis of various organic molecules. For instance, it reacts with urea in a two-step process to form allantoin.[\[8\]](#) It also reacts with β -amino alcohols to produce novel acyclic compounds or, under solvent-free conditions, cyclic perhydro-1,4-oxazin-3-ones.[\[9\]](#)[\[10\]](#)

Logical Relationship: Allantoin Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis of Allantoin.

Safety Information

Methyl 2-hydroxy-2-methoxyacetate is classified as an irritant.[\[2\]](#) Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The synthesis of **methyl 2-hydroxy-2-methoxyacetate** can be achieved through multiple effective routes, with the ozonolysis of dimethyl maleate being a particularly high-yielding method for laboratory-scale preparations. The detailed protocols and quantitative data provided in this guide are intended to support researchers and drug development professionals in the efficient and safe synthesis of this valuable intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-hydroxy-2-methoxyacetate | 19757-97-2 [chemicalbook.com]
- 2. Methyl 2-hydroxy-2-methoxyacetate Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. US4351951A - Process for making glyoxylate hemiacetals - Google Patents [patents.google.com]
- 4. EP0099981B1 - Process for the preparation of glyoxylic acid and glyoxylic acid derivatives - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Methyl 2-Hydroxy-2-methoxyacetate | C4H8O4 | CID 2724791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. EP0460412B1 - Process for the preparation of allantoin - Google Patents [patents.google.com]

- 9. Synthesis of Methyl-2[N-substituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis of Methyl 2-Hydroxy-2-Methoxyacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034612#synthesis-of-methyl-2-hydroxy-2-methoxyacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com